mG2N001

mGluR2 Negative Allosteric Modulator PET Imaging

Preclinical mGluR2 PET imaging often suffers from inadequate brain uptake and high nonspecific binding. mG2N001 solves this as a potent NAM (IC50=93 nM, Ki=63 nM) whose [11C] derivative delivers superior brain uptake (SUVmax=3.6) and optimal LogD7.4 (2.94). • High-contrast mGluR2 mapping in cortex & striatum with SUVmax=3.6 • >95% SPE recovery simplifies production vs. rotary evaporation • High molar activity (212±76 GBq/μmol) for reliable high-throughput tracer synthesis

Molecular Formula C18H19FN2O3
Molecular Weight 330.4 g/mol
Cat. No. B12378061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemG2N001
Molecular FormulaC18H19FN2O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)N=C(C=C2C3=C(C=C(C=C3)OC)F)C(=O)N)C
InChIInChI=1S/C18H19FN2O3/c1-18(2)7-6-12-13(9-15(16(20)22)21-17(12)24-18)11-5-4-10(23-3)8-14(11)19/h4-5,8-9H,6-7H2,1-3H3,(H2,20,22)
InChIKeyBGZMSLRKXOWQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide: mGluR2 NAM PET Tracer Core Scaffold


5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide (also known as mG2N001) is a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) [1]. This compound serves as the core scaffold for the radiolabeled PET imaging ligand [¹¹C]mG2N001, which has been characterized for its high molar activity and excellent brain permeability, enabling high-contrast visualization of mGluR2-rich brain regions in preclinical models [2].

PET Tracer Design
Core scaffold for O-[¹¹C]methylation radiolabeling to produce mGluR2 PET ligand
Brain Imaging Target
mGluR2 negative allosteric modulator (NAM) for mapping receptor expression in CNS
Preclinical Model Fit
Reported brain uptake and contrast in rodent PET support quantitative imaging studies

5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide: Why Generic mGluR2 NAM Substitution is Not Feasible


Generic substitution among mGluR2 negative allosteric modulators (NAMs) is not feasible due to profound differences in molecular structure that dictate binding affinity, brain permeability, and in vivo imaging performance. Even within the same chemical class, subtle modifications to the core scaffold—such as the introduction of the 2-fluoro-4-methoxyphenyl moiety in this compound—result in significant shifts in critical parameters like SUVmax, LogD, and binding kinetics [1]. The quantitative evidence presented in Section 3 demonstrates that the specific substitution pattern of 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide yields a unique profile that cannot be replicated by its closest analogs, directly impacting its utility as a superior PET imaging probe.

Structural Sensitivity
Substitution of 2-fluoro-4-methoxy moiety may shift SUVmax and LogD, altering brain uptake profile
Binding Kinetics Transfer
mGluR2 NAM binding kinetics may not reproduce across core scaffold modifications, affecting imaging contrast
Radiolabeling Incompatibility
O-[¹¹C]methylation strategy is specific to phenol precursor; alternative scaffolds may require different labeling chemistry

5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide: Quantitative Differentiation Evidence vs. Comparators


5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide mGluR2 Binding Affinity vs. Lead Compound

The target compound (compound 13) demonstrates a Ki value of 63 nM (pKi = 7.20 ± 0.056) for mGluR2, which is nearly identical to the Ki value of 59 nM (pKi = 7.23 ± 0.073) for its closely related lead analog, compound 12 (5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide) [1]. While both compounds share the same core scaffold, the substitution of a para-fluoride in compound 12 with a para-methoxy group in compound 13 maintains high binding potency while enabling a critical synthetic advantage for radiolabeling via O-[¹¹C]methylation [2].

mGluR2 Ki Comparison
Head-to-head
Target: Ki 63 nM
Comparator 12: Ki 59 nM
ΔKi 4 nM (6.8% less potent)
Comparable target engagement supports radiolabeling strategy
CHO-hmGluR2 cells, antagonist mode, EC₈₀ glutamate
mGluR2 Negative Allosteric Modulator PET Imaging

5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide Brain Uptake (SUVmax) vs. Other mGluR2 NAM Tracers

In rat PET imaging studies, [¹¹C]13 (the radiolabeled derivative of the target compound) achieved a maximum standardized uptake value (SUVmax) of 3.6 in the striatum at 3 minutes post-injection [1]. This brain uptake is significantly higher than that reported for other leading mGluR2 NAM PET tracers, specifically [¹¹C]MG-1904 (SUVmax = 1.7) and [¹¹C]MG2-1812 (SUVmax = 1.2) [2].

Brain Uptake SUVmax
Cross-study
3.6 at 3 min (rat striatum)
2.1–3.0× vs other mGluR2 tracers
Reported higher brain uptake may support imaging sensitivity
Sprague-Dawley rats, summed 1–30 min
PET Imaging Brain Permeability SUVmax

5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide Lipophilicity (LogD) and Brain Penetrance Profile

The target compound exhibits a measured LogD7.4 value of 2.94, which falls within the optimal range of 1.0–3.5 for brain-permeable compounds [1]. In comparison, its lead analog, compound 12, has a slightly lower LogD7.4 of 2.81 [2]. This small increase in lipophilicity for the target compound may contribute to its favorable brain uptake profile without adversely affecting its plasma stability (94.5% remaining at 60 min) [3].

Lipophilicity LogD₇.₄
Head-to-head
Target: 2.94
Comparator 12: 2.81
Δ +0.13
Value within CNS-permeable range may contribute to brain uptake
Shake-flask, pH 7.4
Lipophilicity LogD Brain Penetration

5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide Radiosynthesis Yield and Purity vs. Analogous Tracers

The radiosynthesis of [¹¹C]13 (the radiolabeled derivative) via O-[¹¹C]methylation of the corresponding phenol precursor yields a high molar activity of 212 ± 76 GBq/μmol (n=5) and excellent radiochemical purity (>99%) [1]. Furthermore, the product is efficiently trapped on a C-18 cartridge and released in ethanol with a >95% recovery rate, eliminating the need for time-consuming solvent evaporation steps required for earlier tracers like [¹¹C]QCA [2].

Radiosynthesis Quality
Specification
Molar Activity 212 ± 76 GBq/μmol
Radiochemical Purity >99%
SPE Recovery >95%
Efficient O-[¹¹C]methylation and purification workflow
n=5; C-18 cartridge, ethanol release
Radiochemistry Molar Activity Radiochemical Purity

5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide: High-Impact Research and Industrial Use Cases


High-Sensitivity Preclinical mGluR2 PET Imaging in Rodent Models

The superior brain uptake (SUVmax = 3.6) and favorable LogD7.4 (2.94) of [¹¹C]mG2N001, derived from this compound, make it an optimal tracer for quantitative PET imaging studies in rats and mice. Researchers can leverage its high signal-to-noise ratio to map mGluR2 expression patterns with greater sensitivity, particularly in brain regions with moderate receptor density such as the cortex and striatum [1].

Translational mGluR2 Occupancy Studies for CNS Drug Development

Pharmaceutical companies developing mGluR2-targeted therapeutics (e.g., for schizophrenia or depression) require robust PET tracers to measure receptor occupancy in vivo. The high specific binding and favorable kinetics of [¹¹C]mG2N001, evidenced by its selective accumulation in mGluR2-rich regions and displacement by known NAMs like VU6001966 and MNI-137, support its use in preclinical dose-finding and translational occupancy studies [2].

Radiosynthesis Process Development and Scale-Up

The efficient solid-phase extraction (SPE) recovery of [¹¹C]mG2N001 (>95% from C-18 cartridge) streamlines the production workflow compared to tracers requiring rotary evaporation. This practical advantage, combined with its high molar activity (212 ± 76 GBq/μmol), makes this compound an attractive candidate for radiochemistry groups seeking to establish reliable, high-throughput production of mGluR2 PET tracers for multi-site studies or clinical translation [3].

Application
Selection Property
Validation Focus
Preclinical mGluR2 PET imaging
Brain uptake profile
Signal-to-noise ratio in striatum/cortex
CNS drug occupancy studies
Target engagement specificity
Displacement by reference mGluR2 NAMs
Radiosynthesis workflow setup
Radiosynthesis efficiency
Molar activity and SPE recovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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